![molecular formula C20H16ClN3O2 B7528783 3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528783.png)
3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are epigenetic readers that play a crucial role in the regulation of gene expression. CPI-455 has shown promising results in preclinical studies for the treatment of various cancers and inflammatory diseases.
Mechanism of Action
3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and subsequent recruitment of transcriptional machinery. This results in the downregulation of genes involved in cell proliferation, inflammation, and survival.
Biochemical and Physiological Effects:
3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In preclinical models of rheumatoid arthritis and asthma, 3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide has been shown to reduce inflammation and cytokine production. 3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide has also been shown to have minimal toxicity in normal cells.
Advantages and Limitations for Lab Experiments
One advantage of 3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide is its specificity for BET proteins, which reduces the risk of off-target effects. However, 3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide has limited solubility in aqueous solutions, which can complicate its use in some experimental settings. Additionally, the efficacy of 3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide may be influenced by the genetic and epigenetic landscape of the targeted cells.
Future Directions
There are several potential future directions for the development of 3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide and related compounds. One area of interest is the combination of 3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide with other targeted therapies to enhance its efficacy. Another area of interest is the exploration of 3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide in combination with immunotherapy for the treatment of cancer. Additionally, the development of more potent and selective BET inhibitors is an ongoing area of research.
Synthesis Methods
The synthesis of 3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide involves a series of chemical reactions starting from commercially available starting materials. The key step involves the formation of the pyridine ring through a palladium-catalyzed cross-coupling reaction. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide has been extensively studied for its potential as a therapeutic agent for various diseases. In preclinical studies, 3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide has shown efficacy in inhibiting the growth of cancer cells, including acute myeloid leukemia, multiple myeloma, and prostate cancer. 3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and asthma.
properties
IUPAC Name |
3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c21-18-7-2-1-4-14(18)13-19(25)23-17-6-3-5-15(12-17)20(26)24-16-8-10-22-11-9-16/h1-12H,13H2,(H,23,25)(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZJBQRQVIDYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(trifluoromethyl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7528705.png)
![2-methyl-N-[(2-oxo-1,3-dihydroindol-5-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7528710.png)

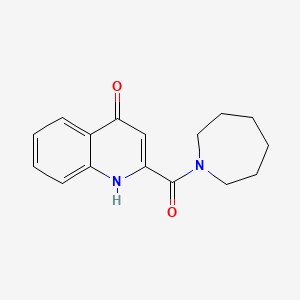
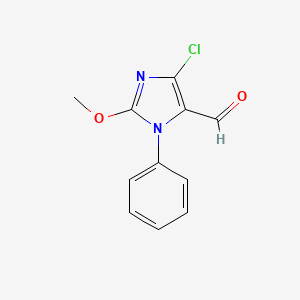
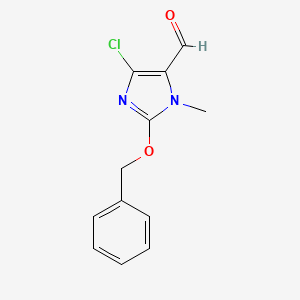
![1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene](/img/structure/B7528744.png)

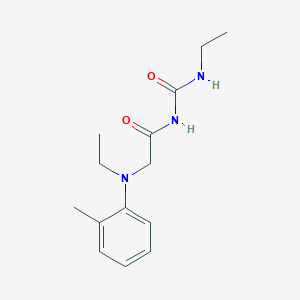
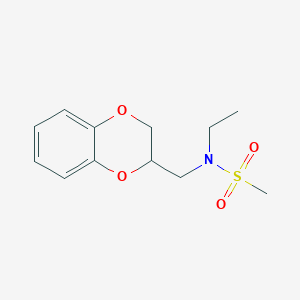
![N-[2-(2-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B7528779.png)

![3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7528794.png)
